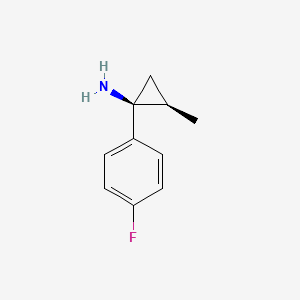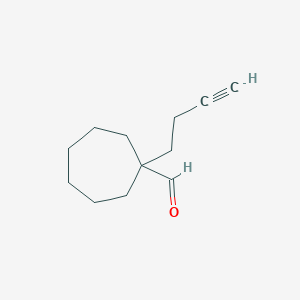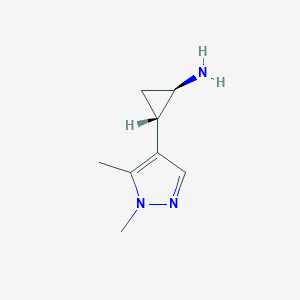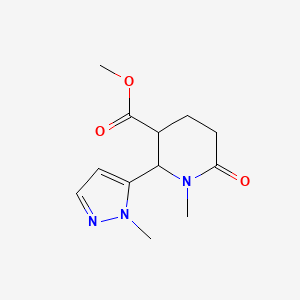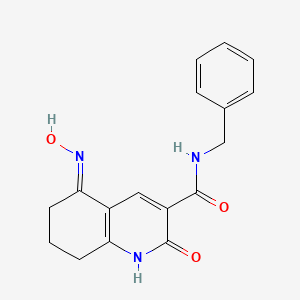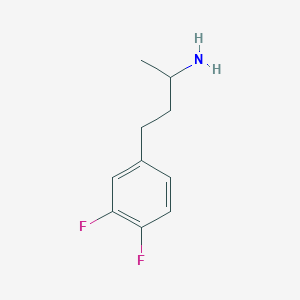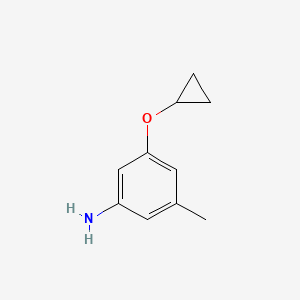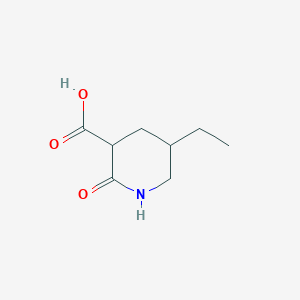
2-(6-Bromo-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Bromo-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid is a synthetic organic compound that belongs to the class of benzoxazinones This compound is characterized by the presence of a bromine atom, two oxo groups, and a benzoxazine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid typically involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with a suitable carboxylic acid derivative under acidic or basic conditions.
Bromination: The introduction of the bromine atom is usually carried out through an electrophilic bromination reaction. This involves the use of bromine or a bromine-containing reagent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light.
Oxidation: The oxo groups are introduced through an oxidation reaction. Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), or other suitable oxidants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
化学反応の分析
Types of Reactions
2-(6-Bromo-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups or to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu), or other nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
2-(6-Bromo-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Material Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
Biological Research: The compound can be used as a probe or reagent in biochemical assays to study enzyme activity, protein interactions, or cellular processes.
作用機序
The mechanism of action of 2-(6-Bromo-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and oxo groups may play a role in binding to these targets, influencing their activity or function. The benzoxazine ring structure may also contribute to the compound’s stability and reactivity.
類似化合物との比較
Similar Compounds
2-(6-Chloro-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid: Similar structure with a chlorine atom instead of bromine.
2-(6-Fluoro-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid: Similar structure with a fluorine atom instead of bromine.
2-(6-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid: Similar structure with a methyl group instead of bromine.
Uniqueness
2-(6-Bromo-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom may enhance the compound’s biological activity or alter its physical properties compared to similar compounds with different substituents.
特性
分子式 |
C10H6BrNO5 |
|---|---|
分子量 |
300.06 g/mol |
IUPAC名 |
2-(6-bromo-2,4-dioxo-1,3-benzoxazin-3-yl)acetic acid |
InChI |
InChI=1S/C10H6BrNO5/c11-5-1-2-7-6(3-5)9(15)12(4-8(13)14)10(16)17-7/h1-3H,4H2,(H,13,14) |
InChIキー |
BQLCTCWPXNPTJJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C(=O)O2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


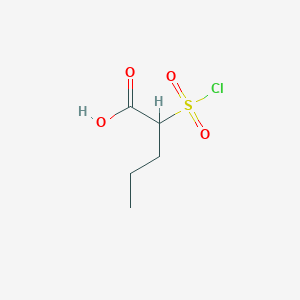
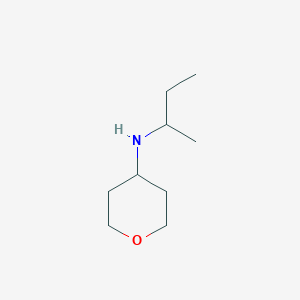
![{1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutyl}methanol](/img/structure/B13252599.png)
